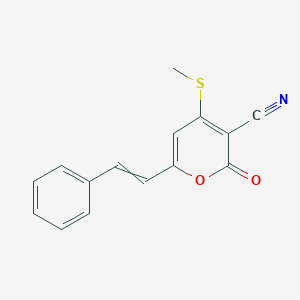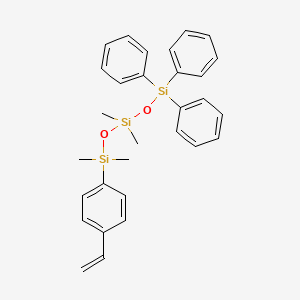
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is a unique organosilicon compound that features a trisiloxane backbone with phenyl and ethenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane with 4-vinylphenyl compounds. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
科学研究应用
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants, owing to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical resistance.
作用机制
The mechanism of action of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane involves its interaction with molecular targets through its ethenyl and phenyl groups. The ethenyl group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The phenyl groups can engage in π-π interactions with aromatic compounds, contributing to the stability and functionality of the resulting materials.
相似化合物的比较
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar structure but lacks the trisiloxane backbone.
1-(4-Vinylphenyl)ethanone: Contains a carbonyl group instead of the trisiloxane backbone.
4-Vinylphenylboronic acid: Contains a boronic acid group instead of the trisiloxane backbone.
Uniqueness
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is unique due to its trisiloxane backbone, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and resistance to harsh conditions.
属性
CAS 编号 |
114556-28-4 |
|---|---|
分子式 |
C30H34O2Si3 |
分子量 |
510.8 g/mol |
IUPAC 名称 |
[dimethyl(triphenylsilyloxy)silyl]oxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C30H34O2Si3/c1-6-26-22-24-27(25-23-26)33(2,3)31-34(4,5)32-35(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h6-25H,1H2,2-5H3 |
InChI 键 |
ZENCGRCRHYEWQF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O[Si](C)(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
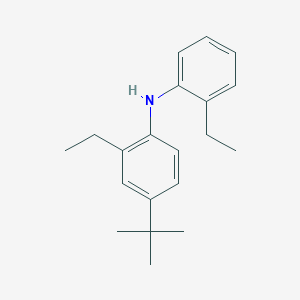
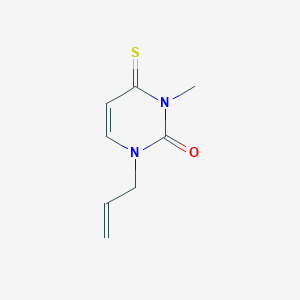
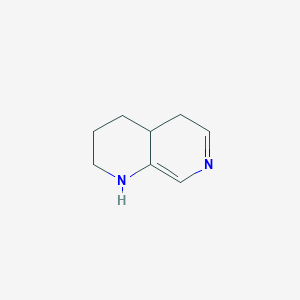
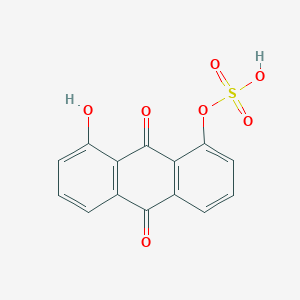

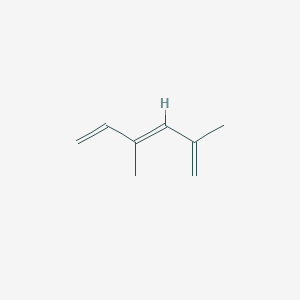
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
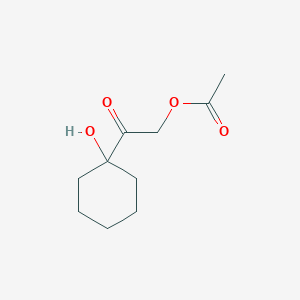
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
